molecular formula C13H20O2 B14630073 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol CAS No. 58070-40-9

2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol

Cat. No.: B14630073
CAS No.: 58070-40-9
M. Wt: 208.30 g/mol
InChI Key: GNVDJSUINZOOHP-UHFFFAOYSA-N
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Description

2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is an organic compound that features a cyclohexanol core with an ether linkage to a substituted hexenynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the following steps:

    Formation of the Hexenynyl Intermediate: The starting material, 2-methylhex-5-en-3-yn-2-ol, can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with acetylene in the presence of a suitable catalyst.

    Etherification: The hexenynyl intermediate is then reacted with cyclohexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the ether linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them to alkanes.

    Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of fully saturated cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-en-3-yn-2-ol: Shares the hexenynyl group but lacks the cyclohexanol core.

    Cyclohexanol: Lacks the ether linkage and substituted hexenynyl group.

    2-Methyl-5-hexen-3-ol: Similar structure but with an alcohol group instead of an alkyne.

Uniqueness

2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with an ether linkage to a substituted hexenynyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

58070-40-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-(2-methylhex-5-en-3-yn-2-yloxy)cyclohexan-1-ol

InChI

InChI=1S/C13H20O2/c1-4-5-10-13(2,3)15-12-9-7-6-8-11(12)14/h4,11-12,14H,1,6-9H2,2-3H3

InChI Key

GNVDJSUINZOOHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)OC1CCCCC1O

Origin of Product

United States

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